molecular formula C18H22F2N2O3 B8756952 Ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate

Ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate

Cat. No.: B8756952
M. Wt: 352.4 g/mol
InChI Key: XCSDKVMXYVLWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate is a useful research compound. Its molecular formula is C18H22F2N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22F2N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]acetate

InChI

InChI=1S/C18H22F2N2O3/c1-2-25-16(23)11-22-15(12-7-13(19)9-14(20)8-12)10-21-18(17(22)24)5-3-4-6-18/h7-9,15,21H,2-6,10-11H2,1H3

InChI Key

XCSDKVMXYVLWOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(CNC2(C1=O)CCCC2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 1-{[2-(3,5-difluorophenyl)-2-oxoethyl]amino}cyclopentanecarboxylate from Step A (10.0 g, 33.6 mmol), glycine ethyl ester hydrochloride (46.9 g, 336 mmol), and AcOH (5.78 mL, 101 mmol) in MeOH (300 mL) was stirred at ambient temperature for 10 min. NaCNBH3 (2.54 g, 40.4 mmol) was added and the pH of the mixture was checked and adjusted to pH ˜5 as necessary by addition of AcOH. The reaction mixture was heated to 50° C. for 18 h then allowed to cool. The reaction mixture was carefully quenched with saturated aqueous NaHCO3 (250 mL) and then extracted with CH2Cl2 (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with hexane:EtOAc—100:0 to 0:100, to give the title compound. MS: m/z=353 (M+1).
Quantity
46.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.78 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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